4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine
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Overview
Description
“4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis and Biological Screening
- Synthesis and Biological Activities : Compounds related to 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine have been synthesized and tested for biological activities. Some derivatives showed moderate activity against bacteria and fungi, suggesting potential for antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Interaction with Receptors
- Central and Mitochondrial Benzodiazepine Receptors : Imidazo[1,2-a]pyridine derivatives have been examined for interaction with central and mitochondrial benzodiazepine receptors, showing selectivity in some cases. This indicates potential applications in neuropharmacology and receptor studies (Barlin, Davies, & Harrison, 1997).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Imidazo[1,2-a]pyridine derivatives, closely related to the compound , have shown efficacy as corrosion inhibitors in mild steel. This suggests applications in materials science and industrial chemistry (Saady et al., 2021).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives have demonstrated significant antimicrobial activity, indicating the potential for development into antimicrobial agents (Elenich et al., 2019).
Radioactive Labeling for Imaging
- Imaging Studies Using SPECT : Some imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in Single Photon Emission Computed Tomography (SPECT) imaging studies, focusing on peripheral benzodiazepine receptors (Katsifis, Mattner, Dikić, & Papazian, 2000).
Cholinesterase Inhibitor Potential
- Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds have been explored for their potential as cholinesterase inhibitors, which could be relevant in treating neurodegenerative disorders (Kwong et al., 2019).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions could potentially represent the biochemical pathways affected by this compound.
Pharmacokinetics
Imidazole-containing compounds are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole-containing compounds are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities could potentially represent the effects of this compound’s action.
Action Environment
The synthesis of imidazo[1,2-a]pyridines is known to be environmentally benign , which could potentially influence the action of this compound.
Properties
IUPAC Name |
4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOMQXDQMJPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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